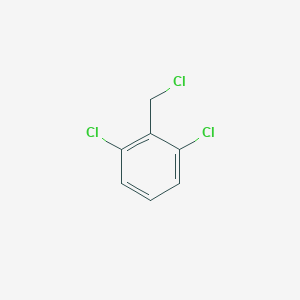

2,6-Dichlorobenzyl chloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86116. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dichloro-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOBESSDSGODDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047768 | |

| Record name | alpha-2,6-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2014-83-7 | |

| Record name | 2,6-Dichlorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2014-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,2,6-Trichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002014837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-2,6-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30102489TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichlorobenzyl Chloride (CAS Number: 2014-83-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 2,6-Dichlorobenzyl chloride (CAS No. 2014-83-7). This versatile halogenated building block is a key intermediate in the synthesis of a range of organic molecules, including pharmaceuticals and agrochemicals. This document consolidates essential data, details experimental protocols for its synthesis and key reactions, and presents visual workflows to aid in research and development.

Physicochemical and Safety Data

This compound is a white to light yellow crystalline solid or low melting mass.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 2014-83-7 | [2][3] |

| Molecular Formula | C₇H₅Cl₃ | [4] |

| Molecular Weight | 195.47 g/mol | [4] |

| Appearance | White to light yellow crystalline solid or low melting mass | [1] |

| Melting Point | 36-40 °C | [4] |

| Boiling Point | 117-119 °C at 14 mmHg | [4] |

| Density | Approximately 1.386 g/cm³ | [4] |

| Solubility | Insoluble in water. Soluble in methanol (B129727) (0.1 g/mL, clear). | [4] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [4] |

Safety Information:

This compound is classified as a corrosive substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H314: Causes severe skin burns and eye damage. |

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound involves the free-radical chlorination of 2,6-dichlorotoluene (B125461).

Experimental Protocol: Free-Radical Chlorination of 2,6-Dichlorotoluene

This protocol is adapted from established literature procedures.

Materials:

-

2,6-Dichlorotoluene

-

Dry chlorine gas

-

Solvent (e.g., butanol, n-hexane, carbon tetrachloride) (optional)

-

Catalyst (e.g., copper chloride, iron sulfide) (optional)

-

UV lamp

Procedure:

-

In a reaction vessel equipped with a gas inlet, a condenser, and a mechanical stirrer, charge 2,6-dichlorotoluene. If a solvent is used, dissolve the 2,6-dichlorotoluene in the chosen solvent (e.g., a 1:0.5 to 1:1 molar ratio of toluene (B28343) to solvent).[5]

-

If a catalyst is employed, add it to the mixture (0.5-2% by weight of the 2,6-dichlorotoluene).[5]

-

Heat the reaction mixture to the desired temperature (typically between 60-120 °C).[5]

-

Initiate the reaction by irradiating the mixture with a UV lamp.

-

Bubble dry chlorine gas through the reaction mixture. The reaction progress can be monitored by the increase in weight of the reaction mixture.

-

Continue the chlorination until the desired weight increase is achieved, indicating the formation of the monochlorinated product. The typical reaction time is around 4-5 hours.[5]

-

Upon completion, stop the chlorine flow and cool the reaction mixture.

-

The reaction end gas, primarily HCl, should be absorbed by a water trap.[5]

-

The crude product is then subjected to a workup procedure which may include washing with water and an alkaline solution to remove residual HCl and unreacted chlorine.[5]

-

The solvent is removed by distillation.

-

The final product, this compound, is purified by vacuum distillation.

Workflow for the Synthesis of this compound:

Caption: Synthesis workflow of this compound.

Chemical Reactivity and Synthetic Applications

This compound is a reactive benzylic halide, making it a valuable precursor for a variety of organic transformations, primarily through nucleophilic substitution reactions.

Synthesis of 2,6-Dichlorophenylacetic Acid

A significant application of this compound is in the synthesis of 2,6-dichlorophenylacetic acid, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Diclofenac.[6] This transformation is typically a two-step process involving cyanation followed by hydrolysis.

Materials:

-

This compound

-

Sodium cyanide or Potassium cyanide

-

Ethanol (B145695)/Water mixture

Procedure:

-

Dissolve this compound in a mixture of ethanol and water.

-

Add sodium cyanide portion-wise to the solution.

-

Reflux the reaction mixture for approximately 5 hours.

-

After cooling, pour the mixture into ice-water to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to yield 2,6-dichlorobenzyl cyanide.

Materials:

-

2,6-Dichlorobenzyl cyanide

-

Sodium hydroxide (B78521) solution (e.g., 1 N)

-

Hydrochloric acid (e.g., 2 N)

-

Diethyl ether

Procedure:

-

Reflux the crude 2,6-dichlorobenzyl cyanide with a sodium hydroxide solution overnight.[3]

-

After cooling, extract the mixture with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the 2,6-dichlorophenylacetic acid.[3]

-

Collect the solid by filtration and recrystallize from aqueous ethanol for purification.[3]

Workflow for the Synthesis of 2,6-Dichlorophenylacetic Acid:

Caption: Synthesis of 2,6-Dichlorophenylacetic acid.

Synthesis of 2,6-Dichlorobenzyl Alcohol

This compound can be converted to 2,6-dichlorobenzyl alcohol, another important synthetic intermediate. This is achieved through a two-step process involving the formation of an acetate (B1210297) ester followed by hydrolysis.[4]

Materials:

-

This compound

-

Anhydrous sodium acetate

-

Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

-

Sodium hydroxide solution

Procedure:

-

React this compound with a slight excess (1.01 to 1.10 molar equivalents) of anhydrous sodium acetate.

-

The reaction can be carried out neat or in an inert solvent like toluene at a temperature ranging from 60 to 200 °C.

-

The addition of a phase transfer catalyst is recommended to improve the reaction rate.[4]

-

After the formation of the acetate intermediate, add an aqueous sodium hydroxide solution to the reaction mixture.

-

Heat the mixture to 80-110 °C to facilitate hydrolysis.

-

The resulting 2,6-dichlorobenzyl alcohol can be isolated and purified by distillation or recrystallization.

Reactions with Other Nucleophiles

As a reactive benzyl (B1604629) chloride, this compound readily undergoes SN2 reactions with a variety of nucleophiles.

-

Amines: Reaction with primary and secondary amines will yield the corresponding N-substituted-2,6-dichlorobenzylamines. These reactions are typically carried out in the presence of a base to neutralize the HCl byproduct.

-

Thiols: Thiols react with this compound to form 2,6-dichlorobenzyl thioethers. A study has shown that this reaction can be efficiently catalyzed by a modified montmorillonite (B579905) clay.[7]

-

Alcohols: In the presence of a base, alcohols will react to form 2,6-dichlorobenzyl ethers.

Biological Activity

This compound has been reported to exhibit antitubercular activity.[2] The proposed mechanism of action is the inhibition of the growth of Mycobacterium tuberculosis by inhibiting the synthesis of nucleic acids (both RNA and DNA), which in turn prevents protein synthesis and cell division.[2] However, detailed studies on the specific molecular targets and signaling pathways are not extensively documented in publicly available literature.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity, particularly in nucleophilic substitution reactions, allows for the introduction of the 2,6-dichlorobenzyl moiety into a wide range of molecular scaffolds. The detailed synthetic protocols and reaction workflows provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this important building block. Further investigation into its biological activities, particularly its antitubercular properties, may unveil new therapeutic opportunities.

References

- 1. Muscarine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dichloro benzyl chloride | 2014-83-7 | FD12580 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 5. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

α,2,6-Trichlorotoluene chemical structure and IUPAC name

An In-Depth Technical Guide to α,2,6-Trichlorotoluene

This guide provides a comprehensive overview of α,2,6-trichlorotoluene, a chlorinated aromatic hydrocarbon. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical identity, physical and chemical properties, and outlines relevant experimental protocols.

Chemical Structure and Nomenclature

α,2,6-Trichlorotoluene is an organochlorine compound.[1] Its chemical structure consists of a toluene (B28343) molecule substituted with three chlorine atoms. One chlorine atom is attached to the methyl group (alpha position), and the other two are bonded to the benzene (B151609) ring at positions 2 and 6.

The standard IUPAC name for this compound is 1,3-Dichloro-2-(chloromethyl)benzene .[2][3] It is also known by several synonyms, including:

-

(2,6-Dichlorophenyl)methyl chloride[2]

The molecular formula for α,2,6-trichlorotoluene is C₇H₅Cl₃, and its molecular weight is 195.47 g/mol .[2][3][5]

Physicochemical Properties

A summary of the key quantitative data for α,2,6-trichlorotoluene is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₃ | [2][3][4] |

| Molecular Weight | 195.47 g/mol | [2][3][4][5] |

| CAS Number | 2014-83-7 | [2][3][6] |

| Appearance | White solid | [4] |

| Melting Point | 39-40 °C | [4] |

| Boiling Point | 135 °C | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | >230 °F | [4] |

| Vapor Pressure | 0.039 mmHg at 25°C | [4] |

| Refractive Index | 1.563 | [4] |

Experimental Protocols

The synthesis of chlorinated toluenes can be achieved through various methods. Below are detailed methodologies for related synthetic procedures.

General Synthesis of Trichlorotoluenes via Electrophilic Aromatic Substitution

A common method for producing trichlorotoluenes involves the direct chlorination of toluene.[1]

Methodology:

-

Reactants: Toluene is treated with three equivalents of chlorine gas.

-

Catalyst: The reaction is conducted in the presence of a Lewis acid catalyst.

-

Reaction Conditions: The specific temperature and pressure conditions are controlled to promote the desired substitution pattern.

-

Outcome: This process typically yields a mixture of isomers, including the 2,3,4-, 2,3,6-, 2,4,5-, and 2,4,6-trichlorotoluene isomers, resulting from the principles of electrophilic aromatic substitution on a substituted benzene ring.[1]

Metal-Free Synthesis of α-Chloro Alkyl Arenes via Visible Light-Mediated Chlorination

A more modern and controlled approach for the chlorination of the alkyl side-chain involves a metal-free process using visible light.[7]

Methodology:

-

Reaction Setup: In a 10 mL round-bottom flask, combine 2 mmol of the starting alkylarene (e.g., a substituted toluene) and 1.3 mmol (0.166 g) of N,N-dichloroacetamide in 1 mL of dichloromethane.

-

Inert Atmosphere: The reaction is carried out under a dry argon atmosphere at room temperature.

-

Irradiation: The resulting suspension is irradiated with a blue LED light source while being stirred.

-

Reaction Time: The reaction proceeds for 8 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Purification: After 8 hours, the crude reaction mixture is purified by short-column chromatography using a silica (B1680970) gel column (e.g., 4 cm diameter with 18 g of silica gel) and an eluent system of Hexane/Ethyl Acetate.[7]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of chlorinated toluenes.

Caption: Generalized workflow for the synthesis of chlorinated toluenes.

References

- 1. Trichlorotoluene - Wikipedia [en.wikipedia.org]

- 2. CAS 2014-83-7 alpha,2,6-Trichloro-toluene Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 3. alpha,2,6-Trichlorotoluene | LGC Standards [lgcstandards.com]

- 4. echemi.com [echemi.com]

- 5. trichlorotoluene [webbook.nist.gov]

- 6. α,2,6-Trichlorotoluene | CAS#:2014-83-7 | Chemsrc [chemsrc.com]

- 7. mdpi.com [mdpi.com]

Physical properties of 2,6-Dichlorobenzyl chloride (melting point, boiling point)

An In-depth Technical Guide on the Physical Properties of 2,6-Dichlorobenzyl Chloride

This technical guide provides a comprehensive overview of the physical properties of this compound (CAS No. 2014-83-7), with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Overview

This compound, also known as α,2,6-trichlorotoluene, is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its chemical structure features a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 6, and a chloromethyl group at position 1. Understanding its physical properties is crucial for its handling, storage, and application in synthetic chemistry.

Physical Properties

This compound is typically a white to light yellow crystalline solid or low melting mass at room temperature.[1][2] It is insoluble in water but soluble in solvents like methanol.[2][3]

Melting Point

The reported melting point of this compound varies slightly across different sources, generally falling within the range of 36 to 40 °C. This variation can be attributed to the purity of the sample and the specific experimental method used for determination.

Boiling Point

The boiling point of this compound is most commonly reported under reduced pressure to prevent decomposition at higher temperatures. The boiling point at atmospheric pressure has also been reported.

Data Summary

The following table summarizes the reported melting and boiling points for this compound from various sources.

| Property | Value | Reference Pressure |

| Melting Point | 36-39 °C | N/A |

| Melting Point | 38 °C | N/A |

| Melting Point | 39-40 °C | N/A |

| Boiling Point | 117-119 °C | 14 mmHg |

| Boiling Point | 119 °C | 10 mmHg |

| Boiling Point | 135 °C | Not Specified |

| Boiling Point | 248.288 °C | 760 mmHg |

| [2][3][4][5][6][7][8] |

Experimental Protocols

While specific experimental reports detailing the determination of these exact values are not provided in the cited literature, standard laboratory methods are employed for such measurements.

Determination of Melting Point

A common method for determining the melting point of a crystalline solid like this compound is using a melting point apparatus.

-

Sample Preparation: A small amount of the purified, dry crystalline sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (completion) are recorded. This range is reported as the melting point.

Determination of Boiling Point (Under Reduced Pressure)

Vacuum distillation is the standard method for determining the boiling point of substances that may decompose at atmospheric pressure.

-

Apparatus Setup: A distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer, is assembled. A thermometer is placed so that the top of the bulb is level with the side arm of the distillation flask.

-

Procedure: The sample is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 14 mmHg).

-

Heating: The flask is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and the vapor condensate is in equilibrium with the vapor on the thermometer bulb. This stable temperature reading is the boiling point at that specific pressure.

Synthesis Workflow

A prevalent method for the synthesis of this compound is the free-radical chlorination of 2,6-dichlorotoluene. This process serves as a key experimental workflow associated with the compound.[9][10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 2014-83-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2014-83-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | 2014-83-7 [chemicalbook.com]

- 8. allgreenchem.lookchem.com [allgreenchem.lookchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Technical Guide: Solubility of 2,6-Dichlorobenzyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-dichlorobenzyl chloride in organic solvents. Due to a notable lack of extensive, publicly available quantitative solubility data for this compound, this guide combines the available specific data with a discussion of its expected solubility based on its chemical structure and the general principles of solubility for halogenated aromatic compounds. Furthermore, a detailed, adaptable experimental protocol for determining its solubility is provided to enable researchers to generate data for their specific solvent systems.

Introduction to this compound

This compound (C₇H₅Cl₃) is a halogenated aromatic compound with a molecular weight of 195.47 g/mol . Its structure, featuring a benzene (B151609) ring substituted with two chlorine atoms and a chloromethyl group, renders it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds. Understanding its solubility is crucial for reaction optimization, purification processes, and formulation development.

Quantitative Solubility Data

Currently, the publicly accessible quantitative solubility data for this compound is limited. The most consistently reported value is its solubility in methanol (B129727).

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Citation |

| Methanol | CH₃OH | 32.04 | Not Specified | 0.1 g/mL | [1] |

Expected Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of this compound in various organic solvents.[2][3] The molecule possesses both polar and non-polar characteristics. The dichlorinated benzene ring is largely non-polar and hydrophobic, while the C-Cl bonds introduce polarity.

Non-Polar Solvents: Due to the significant non-polar surface area of the benzene ring, this compound is expected to be soluble in non-polar organic solvents.[4][5] The intermolecular attractions between the haloalkane and the non-polar solvent molecules are comparable in strength to the forces within the separate components, facilitating dissolution.[4][6] Examples of such solvents include:

-

Toluene

-

Hexane

-

Benzene

-

Diethyl ether

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane, which are polar but do not have acidic protons, are also likely to be good solvents for this compound. The dipole-dipole interactions between the solvent and the C-Cl bonds of the solute would contribute to the solvation process.

Polar Protic Solvents: While a specific value for methanol is available, the solubility in other polar protic solvents, such as ethanol (B145695) and isopropanol, is expected to be moderate. The ability of these solvents to form hydrogen bonds may not be as effectively utilized with this compound, which is not a hydrogen bond donor.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in a specific solvent, the following gravimetric method can be employed. This is a general procedure that can be adapted based on the specific compound and solvent.[7][8][9]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars (optional)

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure saturation.

-

Add a known volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer or agitate by shaking for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette. It is critical not to disturb the solid at the bottom.

-

To ensure no solid particles are transferred, filter the withdrawn sample through a syringe filter compatible with the solvent.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, place the vial in an oven at a moderate temperature (e.g., 40-50 °C) to ensure all residual solvent is gone and the solute is completely dry.

-

Allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty vial from the final weight of the vial with the dried solute to determine the mass of the dissolved this compound.

-

Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/mL or mg/L).

-

Safety Precautions: this compound is a corrosive and hazardous substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the logical flow of assessing solubility and a typical experimental workflow.

Caption: Logical workflow for assessing the solubility of a chemical compound.

Caption: Step-by-step experimental workflow for determining solubility.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]

- 3. m.youtube.com [m.youtube.com]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2,6-Dichlorobenzyl Chloride: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorobenzyl chloride (CAS No. 2014-83-7), a crucial reagent and intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure and Properties

-

IUPAC Name: 1,3-dichloro-2-(chloromethyl)benzene[1]

-

Synonyms: α,2,6-Trichlorotoluene

-

Molecular Weight: 195.47 g/mol

-

Appearance: White powder[2]

-

Melting Point: 36-39 °C[2]

-

Boiling Point: 117-119 °C at 14 mmHg[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | m | 3H | Aromatic protons |

| ~4.8 | s | 2H | CH₂Cl protons |

| Chemical Shift (ppm) | Assignment |

| ~136 | C-Cl (Ar) |

| ~132 | C-CH₂Cl (Ar) |

| ~130 | CH (Ar) |

| ~129 | CH (Ar) |

| ~43 | CH₂Cl |

Note: Specific peak assignments for ¹³C NMR require further 2D NMR analysis, but the approximate regions are provided based on typical chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1580-1450 | Strong | C=C stretch (aromatic ring) |

| ~800-600 | Strong | C-Cl stretch |

Note: Data is based on typical IR absorption regions for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Relative Intensity | Assignment |

| 194 | High | [M]⁺ (Molecular ion, ³⁵Cl₃) |

| 196 | Moderate | [M+2]⁺ (Isotope peak, ³⁵Cl₂³⁷Cl) |

| 198 | Low | [M+4]⁺ (Isotope peak, ³⁵Cl³⁷Cl₂) |

| 159 | High | [M-Cl]⁺ |

| 161 | High | [M-Cl]⁺ (Isotope peak) |

| 124 | Moderate | [M-Cl-Cl]⁺ |

Note: The presence of multiple chlorine atoms leads to a characteristic isotopic pattern.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the spectrometer being used.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

-

Integrate the peaks and determine the multiplicities.

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[5][6]

-

Process the FID with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal is clean. Record a background spectrum.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) after the measurement.

Mass Spectrometry

Electron Ionization (EI) Method:

-

Dissolve a small amount of this compound in a volatile organic solvent like methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.[7]

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[8][9]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[8][10]

-

The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.2014-83-7 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 3. This compound(2014-83-7) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(2014-83-7) 13C NMR spectrum [chemicalbook.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

2,6-Dichlorobenzyl chloride crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 2,6-Dichlorobenzyl Chloride for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound is a significant halogenated building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and ultimately, its biological activity. While a definitive, publicly available crystal structure of this compound is not available at the time of this writing, this guide outlines the comprehensive methodology for its crystal structure analysis using single-crystal X-ray diffraction. The experimental protocols and data interpretation are detailed, drawing parallels from the analysis of structurally related compounds such as 2,6-dichlorobenzaldehyde.[2]

Introduction

The precise arrangement of atoms within a crystalline solid, known as its crystal structure, dictates many of its physical and chemical properties. For active pharmaceutical ingredients (APIs) and their intermediates, understanding the crystal structure is paramount for intellectual property, formulation development, and regulatory approval. X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystal. This document serves as a technical guide to the process of .

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and the design of crystallization experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅Cl₃ | [1][3][4] |

| Molecular Weight | 195.47 g/mol | [1] |

| Appearance | White to light yellow crystalline low melting mass | [3][5] |

| Melting Point | 36-39 °C | [5][6] |

| Boiling Point | 117-119 °C at 14 mmHg | [5][6] |

| Solubility | Soluble in methanol (B129727) (0.1 g/mL, clear) | [3][5][6] |

| CAS Number | 2014-83-7 | [1][3][4] |

Experimental Protocol for Crystal Structure Determination

The following sections detail the generalized yet comprehensive experimental workflow for the crystal structure analysis of a small organic molecule like this compound.

Crystal Growth

High-quality single crystals are a prerequisite for X-ray diffraction studies. For a low-melting solid like this compound, several methods can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or hexane) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and often determined empirically.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data collection process involves the following steps:

-

Crystal Screening: The crystal is initially screened to assess its quality, including the diffraction intensity and the shape of the diffraction spots.

-

Unit Cell Determination: A short series of diffraction images are collected to determine the dimensions and angles of the unit cell and to identify the crystal system.

-

Full Data Collection: A complete set of diffraction data is collected by rotating the crystal in the X-ray beam and recording the intensities of the diffracted X-rays at various orientations. For a compound like this compound, data would typically be collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

The experimental setup for a related compound, 2,6-dichlorobenzaldehyde, involved the use of a Rigaku R-AXIS RAPID diffractometer with Cu Kα radiation (λ = 1.54179 Å).[2]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure:

-

Data Reduction: The raw diffraction intensities are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods are typically successful.

-

Structure Refinement: The atomic positions and their displacement parameters are adjusted to achieve the best possible agreement between the observed and calculated diffraction patterns. This is an iterative process that minimizes the R-factor, a measure of the goodness of fit. In the final stages of refinement, hydrogen atoms are often located from the difference Fourier map and refined.[2]

Visualization of Methodologies

The following diagrams illustrate the key workflows and molecular structure pertinent to the analysis of this compound.

Expected Structural Features

Based on the known structure of 2,6-dichlorobenzaldehyde, several structural features can be anticipated for this compound:

-

Steric Hindrance: The two chlorine atoms in the ortho positions are expected to cause significant steric hindrance. This may lead to a non-planar arrangement where the chloromethyl group is twisted out of the plane of the benzene (B151609) ring. In 2,6-dichlorobenzaldehyde, the aldehyde group is indeed twisted out of the plane of the benzene ring.[2]

-

Intermolecular Interactions: The crystal packing will likely be dominated by van der Waals forces and potentially weak C-H···Cl hydrogen bonds. Stacking of the aromatic rings is also a possibility, as observed in the crystal structure of 2,6-dichlorobenzaldehyde.[2]

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a robust framework for its determination and analysis. The methodologies described herein are standard in the field of chemical crystallography and would be directly applicable to this compound. A definitive crystal structure would provide invaluable insights for researchers in medicinal chemistry and materials science, aiding in the rational design of novel molecules with desired properties.

References

Navigating the Synthesis and Handling of 2,6-Dichlorobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzyl chloride (CAS No. 2014-83-7) is a halogenated aromatic compound with significant applications in organic synthesis.[1][2] It serves as a crucial intermediate in the manufacturing of various chemicals, including dyes, fragrances, pharmaceuticals, and synthetic resins.[2] Its chemical structure, featuring a chloromethyl group flanked by two chlorine atoms on the benzene (B151609) ring, imparts a high degree of reactivity, making it a versatile building block for introducing the 2,6-dichlorobenzyl moiety into target molecules. However, this reactivity also necessitates a thorough understanding of its hazardous properties and strict adherence to safety protocols to ensure the well-being of laboratory personnel and the protection of the environment.

This technical guide provides a comprehensive overview of the safety data, handling precautions, and available experimental information for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to be fully aware of these hazards before handling the compound. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Classification of this compound [1][3][4]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Sub-category 1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 2 | May cause damage to organs. |

| Hazardous to the Aquatic Environment (Long-term) | Chronic 2 | H411: Toxic to aquatic life with long lasting effects. |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer. |

The signal word for this compound is "Danger".[1][3]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and for designing experimental procedures.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₃ | [5] |

| Molecular Weight | 195.47 g/mol | [5] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 36-39 °C (lit.) | [5] |

| Boiling Point | 117-119 °C at 14 mmHg (lit.) | [5] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [5] |

| Density | 1.386 g/cm³ | [1] |

| Vapor Pressure | 0.039 mmHg at 25 °C | [1] |

| Solubility | Soluble in methanol (B129727) (0.1 g/mL, clear). Insoluble in water. | [6] |

Toxicological Information

This compound is a corrosive and toxic compound. Exposure through inhalation, skin contact, or ingestion can lead to severe health effects.

Acute Effects:

-

Skin: Causes severe skin burns and may cause an allergic skin reaction.[4]

-

Eyes: Causes serious eye damage.[4] It is a lachrymator, meaning it can cause tearing.

-

Inhalation: Inhalation of dust or fumes can cause irritation to the respiratory tract.

-

Ingestion: Harmful if swallowed and can cause burns to the gastrointestinal tract.

Chronic Effects:

-

Carcinogenicity: Suspected of causing cancer.[4]

-

Mutagenicity: There is no specific data available on the mutagenic effects of this compound.

-

Reproductive Toxicity: There is no specific data available on the reproductive toxicity of this compound.

Toxicity Data:

Quantitative toxicity data for this compound is limited in publicly available literature. However, the U.S. Environmental Protection Agency (EPA) has established a chronic reference dose for a related compound.

Table 3: Available Toxicity Data

| Parameter | Value | Source |

| Oral Subchronic Chronic Reference Dose (RfDos) | 5e-05 mg/kg-day | [3] |

Mechanism of Action: Antitubercular and Antimitotic Activity

While detailed signaling pathways involving this compound are not extensively documented in public literature, it has been noted for its antitubercular properties. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis in Mycobacterium tuberculosis, which in turn prevents protein synthesis and cell division.

Furthermore, a closely related compound, 2,4-dichlorobenzyl thiocyanate, has been shown to exert its antimitotic (anti-cancer) effects by acting as a sulfhydryl alkylating agent. It specifically targets and alkylates the sulfhydryl groups of β-tubulin, a key protein in the formation of microtubules. This disruption of microtubule dynamics leads to mitotic arrest in cancer cells. Given the structural similarities, it is plausible that this compound could exhibit similar mechanisms of action in biological systems.

Ecological Information

This compound is classified as toxic to aquatic life with long-lasting effects.[1][4] Therefore, it is imperative to prevent its release into the environment. All spills should be contained and disposed of as hazardous waste. Do not let the chemical enter drains or waterways.[1]

Safe Handling and Storage

Due to its hazardous nature, strict adherence to the following handling and storage procedures is mandatory.

Handling:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Avoid all personal contact, including inhalation of dust or fumes.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep containers tightly closed when not in use.[4]

-

Avoid formation of dust and aerosols.[1]

Storage:

-

Store in a cool, dry, and well-ventilated area.[4]

-

Store locked up.[1]

-

Keep containers tightly closed.[4]

-

Store away from incompatible materials such as strong bases, oxidizing agents, and metals.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure to this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary. | [1][7] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that are resistant to the chemical. Inspect gloves before use. | [1] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. | [1] |

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

Table 5: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | [4] |

| Eye Contact | Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [1] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1] |

Accidental Release Measures

In the event of a spill, a coordinated and safe response is essential to mitigate the risks.

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

Experimental Protocol Example: Synthesis of this compound

The following is a summary of a synthetic method for this compound as described in a patent.[2] This should be considered an example and should be adapted and optimized with appropriate risk assessments for any specific laboratory setting.

Objective: To synthesize this compound from 2,6-dichlorotoluene (B125461).

Materials:

-

2,6-Dichlorotoluene

-

Solvent (e.g., n-hexane)

-

Catalyst (e.g., copper sulfide)

-

Chlorine gas

-

Water

-

Alkaline solution for washing

Procedure:

-

Dissolve 2,6-dichlorotoluene in a suitable solvent in a reaction vessel.

-

Add the catalyst to the solution and stir.

-

Under light conditions, bubble chlorine gas through the reaction mixture.

-

Maintain the reaction at a controlled temperature (e.g., 80-120 °C) for a specified duration (e.g., 5 hours).

-

The exhaust gas from the reaction should be passed through a water scrubber to neutralize any unreacted chlorine and hydrogen chloride produced.

-

After the reaction is complete, the reaction mixture is washed with water and then with an alkaline solution to remove any acidic byproducts.

-

The solvent is removed by distillation.

-

The crude product is purified by cooling crystallization.

-

The crystalline this compound is collected by filtration.

The patent reports a reaction yield of up to 90% or more and a product purity of up to 99% or more with this method.[2]

Disclaimer: This protocol is for informational purposes only and should not be attempted without a thorough understanding of the chemistry and a comprehensive risk assessment. It is essential to consult the original patent and other relevant literature and to perform all work in a properly equipped laboratory with all necessary safety precautions in place.

Conclusion

References

- 1. echemi.com [echemi.com]

- 2. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]

- 3. This compound | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 2,6-二氯氯苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Synonyms and alternative names for 2,6-Dichlorobenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzyl chloride, a halogenated aromatic compound, serves as a crucial building block in organic synthesis. Its chemical structure, featuring a benzyl (B1604629) chloride moiety with two chlorine atoms in the ortho positions of the benzene (B151609) ring, imparts unique reactivity, making it a valuable precursor for the synthesis of a wide range of molecules, including pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of this compound, encompassing its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its known biological activities.

Nomenclature and Identification

Correctly identifying a chemical compound is paramount for research and safety. This compound is known by several synonyms and alternative names.

| Identifier Type | Value |

| Systematic (IUPAC) Name | 1,3-Dichloro-2-(chloromethyl)benzene[2] |

| CAS Number | 2014-83-7[3] |

| Molecular Formula | C₇H₅Cl₃[3] |

| Molecular Weight | 195.47 g/mol [3] |

| Common Synonyms | α,2,6-Trichlorotoluene[3] |

| 1,3-Dichloro-2-chloromethyl-benzene[1] | |

| 2,6-Dichlorobenzylchloride[1] | |

| InChI | InChI=1S/C7H5Cl3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2[2] |

| InChIKey | LBOBESSDSGODDD-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=C(C(=C1)Cl)CCl)Cl[2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline low melting mass | [1] |

| Melting Point | 36-39 °C | [4] |

| Boiling Point | 117-119 °C at 14 mmHg | [4] |

| Solubility | Soluble in methanol (B129727) (0.1 g/mL, clear) | [1] |

Experimental Protocols

Detailed experimental procedures are essential for the replication and advancement of scientific research. This section provides protocols for the synthesis of this compound and its subsequent conversion into important derivatives.

Synthesis of this compound from 2,6-Dichlorotoluene (B125461)

A common method for the preparation of this compound is the free-radical chlorination of 2,6-dichlorotoluene.

Reaction Scheme:

Experimental Protocol:

A solution of 2,6-dichlorotoluene in a suitable solvent (e.g., carbon tetrachloride or an alcohol/hexane mixture) is subjected to chlorination with chlorine gas under illumination (e.g., UV light) or in the presence of a radical initiator (e.g., benzoyl peroxide) and a catalyst (e.g., copper chloride).[4] The reaction temperature is typically maintained between 60-120°C for several hours.[4] Following the reaction, the mixture is washed with water and an alkaline solution to remove unreacted chlorine and hydrogen chloride. The solvent is then removed by distillation, and the crude product is purified by cooling crystallization and filtration.[4] This method can achieve a reaction yield of up to 90% or more with a product purity of 99% or higher.[4]

| Reactant | Catalyst | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| 2,6-Dichlorotoluene (161g) | Copper Chloride (2.5g) | Butanol/Hexane (1:1) | 4.5 hours | 90-120°C | 90.1% | 99% | [4] |

| 2,6-Dichlorotoluene (161g) | Vulcanized Iron (1g) | Butanol | 4.5 hours | 60-110°C | 90.1% | 99% | [4] |

Synthesis of 2,6-Dichlorobenzyl Alcohol

This compound can be converted to 2,6-dichlorobenzyl alcohol via a two-step process involving acetate (B1210297) formation followed by hydrolysis.[5]

Reaction Workflow:

Experimental Protocol:

A mixture of this compound (0.5 mol), anhydrous sodium acetate (0.55 mol), and a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride (0.5 g) is heated at 100°C for 2 hours.[5] Gas chromatography analysis can be used to monitor the reaction, with an expected production rate of 2,6-dichlorobenzyl acetate of around 99.5%.[5] After completion, the reaction mixture is washed with water and toluene (B28343). The toluene layer is then treated with a 20% sodium hydroxide (B78521) solution (0.5 mol) and stirred at 95°C for 1 hour to facilitate hydrolysis.[5] The organic layer is subsequently washed with warm water, and the solvent is removed by evaporation. The final product, 2,6-dichlorobenzyl alcohol, is obtained by recrystallization from methanol.[5] This process can yield the product with a purity of 99.8% and a yield of 96.3%.[5]

Synthesis of 2,6-Dichlorobenzonitrile (B3417380)

This compound serves as a cost-effective starting material for the synthesis of 2,6-dichlorobenzonitrile, an important intermediate for herbicides.[6]

Experimental Protocol:

Liquefied ammonia (B1221849) is vaporized and mixed with nitrogen and air.[6] Concurrently, this compound is vaporized using steam and mixed with the ammonia-air mixture. This gaseous mixture is then preheated and passed through a reactor containing a suitable ammoxidation catalyst. The reaction is typically carried out at a temperature of 370-410°C.[6] The molar ratio of this compound to ammonia and oxygen-poor air is crucial for optimizing the yield and selectivity.[6] After the reaction, the product stream is cooled, washed with water, and the crude 2,6-dichlorobenzonitrile is isolated by centrifugal dehydration.[6]

Biological Activity and Potential Mechanism of Action

While primarily utilized as a chemical intermediate, this compound has shown some biological activity.

Antitubercular Activity

This compound has demonstrated antitubercular properties.[7] Its mechanism of action is believed to involve the inhibition of nucleic acid synthesis in Mycobacterium tuberculosis. By impeding both RNA and DNA synthesis, the compound effectively halts protein synthesis and cell division, thereby inhibiting the growth of the bacteria.[7]

Proposed Mechanism of Antitubercular Activity:

Metabolic Activation

In toxicological studies, the related compound 2,6-dichlorobenzonitrile (DCBN) has been shown to undergo metabolic activation by cytochrome P450 enzymes, leading to tissue-specific toxicity.[8] While not directly studying this compound, this suggests a potential for metabolic activation of the benzyl chloride moiety as well, which could be a subject for further investigation.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2][9] It is also toxic to aquatic life with long-lasting effects.[2][9] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area, and inhalation of dust, fumes, gas, mist, or vapors should be avoided.[9]

Conclusion

This compound is a versatile and important chemical intermediate with well-established synthetic routes and applications. Its utility in the production of pharmaceuticals and agrochemicals underscores its significance in various sectors of the chemical industry. The provided experimental protocols offer a practical guide for its synthesis and derivatization. While its biological activities are not extensively studied, its reported antitubercular properties suggest potential for further investigation in drug development. As with any reactive chemical, proper safety precautions are essential when handling this compound. This guide serves as a valuable technical resource for researchers and professionals working with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H5Cl3 | CID 74832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]

- 5. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]

- 6. CN108774156A - A method of preparing 2,6- dichlorobenzonitriles - Google Patents [patents.google.com]

- 7. 2,6-Dichloro benzyl chloride | 2014-83-7 | FD12580 [biosynth.com]

- 8. Metabolic activation of 2,6-dichlorobenzonitrile, an olfactory-specific toxicant, by rat, rabbit, and human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

Electrochemical Properties of 2,6-Dichlorobenzyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 2,6-Dichlorobenzyl chloride. Due to a lack of direct experimental data in the current scientific literature for this specific compound, this document leverages established principles of electrochemistry and draws parallels from studies on unsubstituted benzyl (B1604629) chloride and other substituted analogues. It outlines the expected electrochemical behavior, including reduction and oxidation potentials, and details the experimental protocols, primarily cyclic voltammetry, that would be employed for their determination. This guide serves as a foundational resource for researchers initiating electrochemical studies on this compound, offering both a theoretical framework and practical methodologies.

Introduction

This compound is a halogenated aromatic compound with potential applications in chemical synthesis and as a building block in the development of pharmaceutical agents. Understanding its electrochemical properties is crucial for elucidating reaction mechanisms, developing novel synthetic pathways, and assessing its metabolic fate. The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring, in addition to the chloromethyl group, is expected to significantly influence its redox behavior compared to unsubstituted benzyl chloride. This guide provides a predictive overview of these properties and the experimental means to validate them.

Predicted Electrochemical Data

| Parameter | Expected Value/Characteristic | Notes |

| Reduction Potential (Epc) | More positive than benzyl chloride | The two electron-withdrawing chloro groups are expected to lower the electron density of the aromatic ring and the benzylic carbon, making the molecule easier to reduce. |

| Oxidation Potential (Epa) | More positive than benzyl chloride | The electron-withdrawing nature of the chlorine substituents will make the removal of an electron from the molecule more difficult. |

| Electron Transfer Kinetics | Likely an irreversible process | The electrochemical reduction of benzyl halides typically proceeds via a dissociative electron transfer mechanism, which is generally irreversible. |

| Diffusion Coefficient (D) | ~1 x 10⁻⁵ cm²/s | Typical for small organic molecules in common organic solvents. This would need to be determined experimentally. |

Electrochemical Reduction Pathway

The electrochemical reduction of benzyl chlorides is generally understood to proceed via a dissociative electron transfer mechanism. For this compound, the proposed pathway involves the initial transfer of an electron to the molecule, leading to the formation of a transient radical anion. This intermediate is unstable and rapidly undergoes cleavage of the carbon-chlorine bond of the chloromethyl group to yield a 2,6-dichlorobenzyl radical and a chloride ion. The resulting radical can then undergo further electrochemical or chemical reactions, such as dimerization or hydrogen atom abstraction from the solvent.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a fundamental electrochemical technique for investigating the redox properties of a compound.[1] The following protocol provides a detailed methodology for the analysis of this compound.

Materials and Instrumentation

-

Potentiostat: A standard three-electrode potentiostat.

-

Electrochemical Cell: A three-electrode cell consisting of:

-

Working Electrode: Glassy carbon electrode (GCE).

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.

-

-

Solvent: Anhydrous aprotic solvent such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF).

-

Supporting Electrolyte: Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), typically at a concentration of 0.1 M.

-

Analyte: this compound.

-

Inert Gas: High-purity nitrogen or argon for deaeration.

Experimental Procedure

-

Electrode Preparation:

-

Polish the glassy carbon working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Prepare a stock solution of this compound (e.g., 10 mM) in the same electrolyte solution.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared electrodes.

-

Add the electrolyte solution to the cell.

-

Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Record a background CV of the electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.

-

Add a known concentration of the this compound stock solution to the cell (e.g., to a final concentration of 1 mM).

-

Record the cyclic voltammogram by scanning the potential from an initial value (where no reaction occurs) to a sufficiently negative potential to observe the reduction, and then reversing the scan back to the initial potential.

-

Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

-

Data Analysis

-

Peak Potentials (Epc, Epa): Determine the cathodic and anodic peak potentials from the voltammograms.

-

Peak Currents (ipc, ipa): Measure the peak currents for the reduction and oxidation processes.

-

Reversibility: Assess the reversibility of the redox process by examining the peak separation (ΔEp = |Epa - Epc|) and the ratio of the peak currents (ipa/ipc). For an irreversible process, only one peak (typically the reduction peak for this compound) will be observed.

-

Scan Rate Dependence: Analyze the relationship between the peak current and the square root of the scan rate. A linear relationship is indicative of a diffusion-controlled process.

Predicted Oxidation Behavior

The oxidation of this compound is anticipated to be more difficult than that of unsubstituted benzyl chloride due to the presence of the electron-withdrawing chlorine atoms on the aromatic ring. The oxidation would likely involve the removal of an electron from the π-system of the benzene ring, forming a radical cation. This process is expected to occur at a relatively high positive potential and is also likely to be irreversible.

Conclusion

This technical guide provides a foundational understanding of the expected electrochemical properties of this compound and a detailed protocol for their experimental determination. While direct data is currently unavailable, the theoretical framework and methodologies presented here will enable researchers to effectively investigate the redox behavior of this compound. Such studies are essential for advancing its applications in organic synthesis and drug development. It is strongly recommended that the predicted properties be confirmed through rigorous experimental work.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoconazole Using 2,6-Dichlorobenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the antifungal agent isoconazole (B1215869), with a specific focus on the etherification step utilizing 2,6-dichlorobenzyl chloride. Isoconazole is a broad-spectrum imidazole (B134444) antifungal agent effective against a wide range of dermatophytes, yeasts, and molds.[1][2]

Mechanism of Action

Isoconazole's primary mechanism of action involves the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[2][3] It specifically targets and inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[3] This enzyme is critical for the conversion of lanosterol to ergosterol.[3] The inhibition of this step leads to the depletion of ergosterol and an accumulation of toxic methylated sterols, which ultimately increases membrane permeability and disrupts cellular processes, leading to fungal cell death.[3]

Caption: Mechanism of action of Isoconazole in inhibiting fungal ergosterol biosynthesis.

Synthesis Pathway

The synthesis of isoconazole nitrate (B79036) is a multi-step process that commences with a substituted acetophenone (B1666503).[1] A common route involves the reduction of an acetophenone derivative, followed by N-alkylation with imidazole, an etherification reaction with this compound, and concluding with salt formation with nitric acid to yield the final product.[1][4]

Caption: General synthesis workflow for Isoconazole Nitrate.

Experimental Protocols

Step 1: Synthesis of 1-(2,4-dichlorophenyl)-2-chloro-ethanol

This initial step involves the reduction of 2,4,ω-trichloroacetophenone.

-

Materials:

-

2,4,ω-Trichloroacetophenone

-

Reducing agent (e.g., Sodium borohydride)

-

Organic solvent (e.g., Methanol)

-

-

Protocol:

-

Dissolve 2,4,ω-trichloroacetophenone in the organic solvent within a reaction vessel.

-

Introduce the reducing agent to the solution.

-

Maintain the reaction mixture at a temperature between 25-75°C for 4-10 hours.[1]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, proceed with the workup to isolate the product, 1-(2,4-dichlorophenyl)-2-chloro-ethanol.

-

Step 2: Synthesis of 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole

This step involves the N-alkylation of the previously synthesized chloro-ethanol with imidazole.

-

Materials:

-

1-(2,4-dichlorophenyl)-2-chloro-ethanol

-

Imidazole

-

Water

-

Phase-transfer catalyst (e.g., triethyl benzyl (B1604629) ammonium (B1175870) chloride)

-

-

Protocol:

-

Combine 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole in a two-phase system of toluene and water.[1]

-

Add the phase-transfer catalyst to the mixture.

-

Heat the reaction mixture to 40-80°C and maintain for 4-11 hours.[1]

-

After the reaction, allow the phases to separate and collect the organic (toluene) phase.

-

Wash the organic phase twice with water.

-

Cool the organic phase to between -10°C and 0°C to precipitate the crystalline product.[1]

-

Purify the isolated 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole by recrystallization.[1]

-

Step 3: Etherification to form Isoconazole (free base)

This key step involves the reaction of the intermediate alcohol with this compound.

-

Materials:

-

1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole

-

This compound

-

Sodium hydroxide

-

Toluene

-

Water

-

Phase-transfer catalyst (e.g., triethyl benzyl ammonium chloride)

-

-

Protocol:

-

In a reaction vessel, combine 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole, water, sodium hydroxide, toluene, and the phase-transfer catalyst.[1]

-

Add this compound to the mixture.

-

Heat the reaction to approximately 60°C for 4 hours.[1]

-

After the reaction period, allow the mixture to cool and the layers to separate.

-

Collect the organic phase.

-

Step 4: Salt Formation to Yield Isoconazole Nitrate

The final step is the formation of the nitrate salt of isoconazole.

-

Materials:

-

Isoconazole (free base in toluene from Step 3)

-

Dilute nitric acid

-

95% Ethanol (B145695) (for recrystallization)

-

-

Protocol:

-

Wash the organic phase from the previous step twice with water.[5]

-